molecular formula C6H9NO2 B1337027 Sorbohydroxamic acid CAS No. 4076-62-4

Sorbohydroxamic acid

Cat. No. B1337027
CAS RN: 4076-62-4
M. Wt: 127.14 g/mol
InChI Key: AKPBWCUNVIPWOM-MQQKCMAXSA-N
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Description

Sorbohydroxamic Acid Description

Sorbohydroxamic acid is a derivative of sorbic acid that has been investigated for its potential as a food preservative. It has been found to be more effective than sorbic acid itself in limiting the growth of food molds and is characterized by its lack of undesirable flavor and odor, as well as its activity over a broad pH range . Sorbohydroxamic acid's effectiveness as a preservative has been confirmed in various food systems, and although the paper does not elaborate, it mentions that the toxicological aspects of the compound are briefly discussed .

Synthesis Analysis

The synthesis of sorbohydroxamic acid is not directly detailed in the provided papers. However, it is likely that the synthesis involves the introduction of hydroxamic acid groups to the sorbic acid molecule. This could potentially be achieved through a nucleophilic reaction, as sorbic acid is known to be susceptible to nucleophilic attack due to its conjugated dienoic acid structure . The synthesis of related compounds, such as polyhydroxamic acid sorbents, involves polymerization processes using specific crosslinkers and initiators .

Molecular Structure Analysis

The molecular structure of sorbohydroxamic acid is not explicitly described in the provided papers. However, the structure of sorbic acid, from which sorbohydroxamic acid is derived, includes a conjugated double-bond system that is reactive towards nucleophiles . The addition of hydroxamic acid groups would modify the reactivity and potentially the stability of the molecule, which could explain its enhanced preservative properties compared to sorbic acid .

Chemical Reactions Analysis

Sorbic acid is known to undergo nucleophilic reactions with various nucleophiles, including sulphite ions, amines, and thiols . These reactions typically occur at the 5-position of the sorbic acid molecule and can lead to a range of products, including substituted dihydropyridones and 5-substituted 3-hexenoic acids. The reactivity of sorbohydroxamic acid with other chemicals is not detailed, but it can be inferred that the introduction of hydroxamic acid groups would alter its chemical reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of sorbohydroxamic acid are not directly reported in the provided papers. However, the properties of sorbic acid and its reactions with other compounds suggest that sorbohydroxamic acid would have distinct solubility, stability, and reactivity characteristics that make it suitable for use as a food preservative . The effectiveness of sorbohydroxamic acid in various food systems implies that it has favorable properties that prevent mold growth without adversely affecting the taste or smell of the food .

Scientific Research Applications

Food Preservation

Sorbohydroxamic acid, a derivative of sorbic acid, has shown promising results as a food preservative. In studies, it demonstrated superior effectiveness compared to sorbic acid itself in inhibiting the growth of food molds. Notably, sorbohydroxamic acid was selected for further testing due to its effectiveness, absence of undesirable flavor and odor, and activity over a broad pH range. Its effectiveness in food systems was confirmed in vitro, highlighting its potential as a valuable food preservative (Troller & Olsen, 1967).

Spectrophotometric Applications

Sorbohydroxamic acid forms a water-soluble complex with uranium, characterized by a specific mole ratio and a measurable formation constant. This property has been leveraged in spectrophotometric methods for uranium determination, demonstrating the compound's utility in chemical analysis and potentially in environmental monitoring (Liu, Yuan, & Sun, 1977). Similarly, the iron (III) chelates of sorbohydroxamic acid have been studied, showing pH-dependent formation and potential for analytical applications (Liu & Sun, 1976).

Chelation and Heavy Metal Removal

The chelating properties of sorbohydroxamic acid have been extensively studied. Research has shown that it forms stable complexes with various metal ions, including transition metals like manganese and zinc. These findings indicate its potential as a chelating agent in analytical chemistry and environmental applications, such as the removal of heavy metals from wastewater (Liu, Chang, Uang, & Sun, 1975).

Safety And Hazards

Sorbohydroxamic acid is identified as an irritant . It’s recommended to handle it with appropriate personal protective equipment .

Future Directions

Hydroxamic acids, including Sorbohydroxamic acid, have been found to be potent metal-binding groups for inhibiting enzymes like tyrosinase . This suggests potential future directions in the development of drugs against a variety of diseases.

properties

IUPAC Name

(2E,4E)-N-hydroxyhexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPBWCUNVIPWOM-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032138
Record name Sorbohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorbohydroxamic acid

CAS RN

4076-62-4
Record name (2E,4E)-N-Hydroxy-2,4-hexadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4076-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbohydroxamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639
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Record name Sorbohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JA TROLLER, RA OLSEN - Journal of Food Science, 1967 - Wiley Online Library
… advantage of sorbohydroxamic acid over sorbic … of sorbohydroxamic acid and sorbic acid in a similar food system. These data indicate the strong advantage that sorbohydroxamic acid …
CY Liu, PJ Sun - Journal of the Chinese Chemical Society, 1976 - Wiley Online Library
… Iron (III) chelates of sorbohydroxamic acid have been studied spectrophotometrically in aqueous solution. Formation of sorbohydroxamic acid chelates was pH dependent. The "…
CY Liu, BC Yuan, PJ Sun - Journal of the Chinese Chemical …, 1977 - Wiley Online Library
Sorbohydroxamic acid forms with uranium an orange red, water soluble complex. The mole ratio of uranyl ion to compound is 1 to 1 under the investigated conditions. The formation …
CY Liu, HJ Chang, SS Uang… - Journal of the Chinese …, 1975 - Wiley Online Library
… Sorbohydroxamic acid is superior in its reactivity and the … (c) Sorbohydroxamic Acid The starting material, ethylsorbate has … Sorbohydroxamic acid was obtained as a white scale with m. …
M Levandowsky, SH Hutner - Annals of the New York Academy of …, 1975 - europepmc.org
A Puerto Rican isolate of the colorless dinoflagellate Crypthecodinium cohnii was grown in a defined marine medium. Fe was added as Fe (NH4) 2 (SO3) 2-6H2O (2.0 mg%), FeCl3-…
Number of citations: 11 europepmc.org
RE Plapinger - The Journal of Organic Chemistry, 1959 - ACS Publications
… Figure 3 Two olefinic hydroxamic acids, irans-crotonohydroxamic acid (XI) and sorbohydroxamic acid (XII) … (4) Determined by the disappearance of sorbohydroxamic acid analyzed as …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
Y CHUEN, PJ SUN - 1976 - pascal-francis.inist.fr
A SPECTROPHOTOMETRIC STUDY OF THE CHELATE OF IRON (III) WITH SORBOHYDROXAMIC ACID AND ITS ANALYTICAL APPLICATION. … A …
Number of citations: 0 pascal-francis.inist.fr
E TANIKAWA, T MOTOHIRO… - Journal of Food …, 1967 - Wiley Online Library
… Sorbohydroxamic acid as food preservative The utility of sorbohydroxamic acid as a food preservative appears to be promising, although work remains to be done on its metabolic fate …
JD Stopforth, JN Sofos, FF Busta - FOOD SCIENCE AND …, 2005 - books.google.com
… Specifically, some of these compounds are sorboyl palmitate, sorbamide, methyl sorbate, ethyl sorbate, sorbohydroxamic acid, and sorbic anhydride. A mixed anhydride of sorbic and …
Number of citations: 212 books.google.com
J Koukoutsis - 2002 - escholarship.mcgill.ca
… UV absorption spectra of sorbohydroxamic acid in … Effect of sorbohydroxamic acid on the storage life of … Sorbohydroxamic acid has been shown to inhibit the growth of various mold …
Number of citations: 3 escholarship.mcgill.ca

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